4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate
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Overview
Description
4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, chlorine, and multiple functional groups, making it a versatile candidate for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate typically involves multi-step organic reactions. The process begins with the formation of the 2-bromophenylformamido intermediate, which is then reacted with acetamido compounds under controlled conditions to form the desired imino structure. The final step involves the esterification of the phenyl group with 2-chlorobenzoic acid. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl and benzoate derivatives.
Scientific Research Applications
4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-({2-[(2-Bromophenyl)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar ester functional groups.
Bromomethyl methyl ether: Contains bromine and is used in organic synthesis.
Acetylacetone: Shares keto-enol tautomerism properties with the compound.
Properties
Molecular Formula |
C23H17BrClN3O4 |
---|---|
Molecular Weight |
514.8 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(2-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H17BrClN3O4/c24-19-7-3-1-5-17(19)22(30)26-14-21(29)28-27-13-15-9-11-16(12-10-15)32-23(31)18-6-2-4-8-20(18)25/h1-13H,14H2,(H,26,30)(H,28,29)/b27-13+ |
InChI Key |
YVMYRWREIIYRBM-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC=CC=C3Br)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC=CC=C3Br)Cl |
Origin of Product |
United States |
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